molecular formula C18H14O2 B160299 9-Anthracenylmethyl acrylate CAS No. 31645-34-8

9-Anthracenylmethyl acrylate

Cat. No.: B160299
CAS No.: 31645-34-8
M. Wt: 262.3 g/mol
InChI Key: IPLSGZRALKDNRS-UHFFFAOYSA-N
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Future Directions

The future directions of 9-Anthracenylmethyl acrylate research involve its use in the development of light- and heat-responsive materials. Its ability to undergo reversible reactions makes it a promising candidate for the creation of novel photoresponsive materials .

Biochemical Analysis

Biochemical Properties

It is known to participate in light-triggered dimerization and heat depolymerization reactions

Cellular Effects

It has been used in the development of light- and heat-triggered reversible luminescent materials . Its influence on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be explored.

Molecular Mechanism

The molecular mechanism of 9-Anthracenylmethyl acrylate involves light-triggered dimerization and heat depolymerization . It is suggested that this compound efficiently dimerizes through the photodimerization of the anthryl groups in organic solvents . The covalent bonds between pendant anthryl groups are cleaved after heating at 120 °C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be manipulated over time through light and heat. Upon UV light excitation, it undergoes dimerization, and upon heating at 120 °C, it undergoes depolymerization . Information on its stability, degradation, and long-term effects on cellular function is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthracenylmethyl acrylate can be synthesized through the esterification of 9-anthracenemethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and distillation ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

anthracen-9-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLSGZRALKDNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398944
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31645-34-8
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9-hydroxymethylanthracene (20.8 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol), containing 0.05 g of 2,6-di-tert.butyl-p-cresol, in 200 ml of freshly distilled diethyl ether was cooled with stirring to 0° C., and the temperature of the mixture was kept at about this level while acryloyl chloride (9.32 g, 0.103 mol) was added. The mixture was then warmed to refluxing temperature and heated to reflux for 2 hours. After the mixture had been cooled, 200 ml. of water was added, and the two layers were separated. The organic layer was washed twice with 50 ml portions of cold 10% sulphuric acid and then with a saturated aqueous solution of sodium bicarbonate, while the aqueous acid layer was extracted further with dichloromethane, and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate. Finally, the two organic solutions were mixed, dried over anhydrous magnesium sulphate, and the solvents distilled off. There remained 11.1 g of the title compound as a yellow, semicrystalline oil. It solidified on standing and then had m.pt. 120°-125° C.
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20.8 g
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11.1 g
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0.05 g
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9.32 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 9-Anthracenylmethyl acrylate contribute to the formation of reversible silicone elastomers?

A1: this compound plays a crucial role in creating reversible crosslinking networks within the silicone elastomer. The anthracene moiety within the molecule undergoes [4π–4π photo-cycloadditions] when exposed to UV light (365 nm) []. This reaction forms covalent bonds with other anthracene groups present in the material, effectively crosslinking the polymer chains and solidifying the elastomer. Importantly, this crosslinking is reversible. Upon heating to 120 °C, the photodimerization process is reversed, breaking the anthracene-anthracene bonds and returning the material to a more fluid state []. This cycle of light-induced crosslinking and heat-induced de-crosslinking allows for the development of dynamic, responsive materials.

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